7,8-Dichloro-4-hydroxyquinoline chemical properties and structure
7,8-Dichloro-4-hydroxyquinoline chemical properties and structure
An In-Depth Technical Guide to 7,8-Dichloro-4-hydroxyquinoline: Properties, Synthesis, and Biological Significance
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with a vast spectrum of biological activities. From the historical antimalarial quinine to modern anticancer agents, the quinoline nucleus is a cornerstone of medicinal chemistry. Its rigid, planar structure and the presence of a basic nitrogen atom allow for diverse functionalization and complex interactions with biological macromolecules. This guide focuses on a specific, less-chartered derivative: 7,8-Dichloro-4-hydroxyquinoline. By examining its chemical properties, plausible synthetic routes, and predicted biological activities based on its structural congeners, we aim to provide a comprehensive technical resource for researchers engaged in drug discovery and development.
Part 1: Physicochemical Properties and Structural Elucidation
A thorough understanding of a compound's physicochemical properties is fundamental to any investigation, influencing its solubility, membrane permeability, and formulation potential.
Chemical Structure and Nomenclature
7,8-Dichloro-4-hydroxyquinoline is a substituted quinoline characterized by chlorine atoms at positions 7 and 8 of the bicyclic ring system and a hydroxyl group at position 4. This hydroxyl group allows the molecule to exist in tautomeric equilibrium with its keto form, 7,8-dichloro-1H-quinolin-4-one, a critical feature influencing its reactivity and biological interactions.[1]
Systematic IUPAC Name: 7,8-dichloroquinolin-4-ol Molecular Formula: C₉H₅Cl₂NO[2] Molecular Weight: 214.05 g/mol [2]
Part 3: Biological Activity and Mechanism of Action
While direct biological studies on 7,8-dichloro-4-hydroxyquinoline are scarce, a robust hypothesis of its activity can be formulated by examining structurally similar 4-aminoquinolines and hydroxyquinolines, such as chloroquine and hydroxychloroquine. [3]
Predicted Biological Activities
Based on its structural class, 7,8-dichloro-4-hydroxyquinoline is a candidate for investigation in several therapeutic areas:
-
Antimalarial: The 4-aminoquinoline core is famously effective against Plasmodium falciparum. The mechanism often involves inhibiting the parasite's ability to detoxify heme within its digestive vacuole. [4]* Anticancer: Many quinoline derivatives exhibit cytotoxic activity against various cancer cell lines. [5]* Immunomodulatory: Like hydroxychloroquine, it may possess anti-inflammatory properties relevant to autoimmune diseases like lupus and rheumatoid arthritis. [6][7]* Antimicrobial: The quinoline scaffold is present in many antibacterial and antifungal agents. [8]
Proposed Mechanism of Action: Lysosomotropism
The most well-established mechanism for chloroquine and hydroxychloroquine is lysosomotropism, a property directly linked to their chemical nature. [3][6]As a weak base, 7,8-dichloro-4-hydroxyquinoline is expected to share this mechanism.
Causality of the Mechanism:
-
Cellular Entry: The uncharged form of the molecule, being lipophilic, can freely diffuse across cell membranes into the cytoplasm.
-
Accumulation in Acidic Vesicles: It then enters acidic intracellular compartments, such as lysosomes and endosomes (pH 4.5-5.0).
-
Protonation and Trapping: Within this acidic environment, the basic nitrogen atom of the quinoline ring becomes protonated. The resulting charged cation is membrane-impermeable and becomes trapped, leading to a massive accumulation of the compound within these organelles—sometimes at concentrations thousands of times higher than in the extracellular fluid. [3]4. Functional Disruption: This accumulation raises the intra-organellar pH and inhibits the function of acidic hydrolases. This disruption interferes with critical cellular processes, including antigen presentation by immune cells (by impairing protein degradation), autophagy, and signaling pathways, which underpins its immunomodulatory and potentially anticancer effects. [6][7]
Part 4: Experimental Protocols for Investigation
To validate the predicted biological activities, standardized in vitro assays are essential. The following protocols provide self-validating systems for assessing cytotoxicity, a primary indicator of anticancer potential.
Protocol 1: MTT Assay for Cell Viability
Principle: This colorimetric assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. [5] Methodology:
-
Cell Plating: Seed human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of 7,8-dichloro-4-hydroxyquinoline in DMSO. Perform serial dilutions in a complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with the drug-containing medium.
-
Controls (Critical for Trustworthiness): Include wells with medium only (blank), cells with medium containing the highest concentration of DMSO used (vehicle control), and cells treated with a known cytotoxic agent like doxorubicin (positive control).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours until purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the optical density (OD) at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Sulforhodamine B (SRB) Assay for Total Protein
Principle: The SRB assay is a colorimetric assay based on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total cellular protein mass, providing a reliable measure of cell number. [5] Methodology:
-
Cell Plating and Treatment: Follow steps 1-3 from the MTT protocol.
-
Cell Fixation: After the incubation period, gently remove the medium. Fix the adherent cells by adding 100 µL of cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Discard the TCA and wash the plates five times with slow-running tap water to remove excess TCA. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Allow the plates to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye. Shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value as described for the MTT assay.
Conclusion and Future Directions
7,8-Dichloro-4-hydroxyquinoline represents an intriguing yet underexplored member of the pharmacologically vital quinoline family. Its structure suggests a high potential for biological activity, likely mediated by lysosomotropism, analogous to its famous relatives. The synthetic accessibility via established reactions like the Gould-Jacobs pathway makes it a prime candidate for further investigation. Future research should focus on its definitive synthesis and purification, followed by a comprehensive screening program using the protocols outlined herein to confirm its cytotoxic, antimalarial, and immunomodulatory potential. Elucidating its precise mechanism of action and structure-activity relationships will be crucial steps in evaluating its promise as a lead compound in drug development.
References
-
PubChem. (n.d.). 7,8-Dichloro-4-hydroxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]
-
Revista de Chimie. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis of 4,7-Dichloroquinoline. Retrieved from [Link]
-
MDPI. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molecules, 27(19), 6569. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Referenced in Chem 117 Reference Spectra)
-
Baxendale Group, Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402-13419. Retrieved from [Link]
-
PubChem. (n.d.). 5,7-dichloro-4-hydroxyquinoline-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 7-Chloro-4-hydroxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
Rainsford, K. D., Parke, A. L., Clifford-Rashotte, M., & Kean, W. F. (2015). Pharmacology of Chloroquine and Hydroxychloroquine. In W. F. Kean, M. Clifford-Rashotte, & K. D. Rainsford (Eds.), Antimalarials in Rheumatic Disease. Springer. Retrieved from [Link]
-
Burgess, S. J., et al. (2010). Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds. Journal of Medicinal Chemistry, 53(17), 6477-6489. Retrieved from [Link]
-
MDPI. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4886. Retrieved from [Link]
-
Fox, R. I. (1993). Mechanism of action of hydroxychloroquine as an antirheumatic drug. Seminars in Arthritis and Rheumatism, 23(2 Suppl 1), 82-91. Retrieved from [Link]
-
ERIC. (n.d.). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid. Retrieved from [Link]
-
University of Calgary. (n.d.). Spectra Problem #7 Solution. Retrieved from [Link]
-
Discovery Fine Chemicals. (n.d.). HEPES Buffer. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (HMDB0000725). Retrieved from [Link]
-
De la Guardia, C., et al. (2021). Synthesis and antiviral activity of novel 8-hydroxyquinoline derivatives against dengue virus. Molecules, 26(16), 4886. Referenced in [Link]
-
ChemBK. (n.d.). 5,7-Dichloro-8-hydroxyquinolin. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 7-Chloro-4-hydroxyquinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of 5,7-dichloro-8-hydroxyquinoline. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link] (General principles applied)
-
Schrezenmeier, E., & Dörner, T. (2020). Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology. Nature Reviews Rheumatology, 16(3), 155-166. Retrieved from [Link]
-
Fantini, J., et al. (2020). Hydroxychloroquine: mechanism of action inhibiting SARS-CoV2 entry. Frontiers in Immunology, 11, 2033. Retrieved from [Link]
-
SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]
Sources
- 1. 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7,8-Dichloro-4-hydroxyquinoline | C9H5Cl2NO | CID 8007554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmacology of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mechanism of action of hydroxychloroquine as an antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
